cis-4-Br-2,5-F2-PCPA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H8BrF2N |
|---|---|
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
cis-(1R,2R)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9-/m1/s1 |
Clave InChI |
SGUWSJVKVPNXAI-MLUIRONXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cis-4-Br-2,5-F2-PCPA: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of cis-4-Br-2,5-F2-PCPA, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended to serve as a valuable resource for researchers and professionals involved in epigenetics, oncology, and drug discovery.
Chemical Structure and Properties
This compound, also known as S1024, is a derivative of trans-2-phenylcyclopropylamine (trans-PCPA), a known scaffold for LSD1 inhibitors. The introduction of bromine and fluorine atoms to the phenyl ring enhances its inhibitory activity and selectivity.
Chemical Structure:
(Note: A placeholder image is used. A definitive, publicly available chemical structure image for this compound was not located in the initial search.)
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2821068-03-3 | [1] |
| Molecular Formula | C₉H₈BrF₂N | [1] |
| Molecular Weight | 248.07 g/mol | [1] |
| IUPAC Name | (1R,2S)-1-(4-bromo-2,5-difluorophenyl)cyclopropan-2-amine (tentative) | |
| SMILES | C1--INVALID-LINK--N (tentative) |
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated lysine (B10760008) residues on histone H3, primarily at position 4 (H3K4). Aberrant LSD1 activity is implicated in the development and progression of various cancers.
By inhibiting LSD1, this compound leads to an increase in the levels of dimethylated histone H3 at lysine 4 (H3K4me2), a mark associated with active gene transcription. This alteration in histone methylation status can induce the expression of tumor suppressor genes and inhibit the proliferation of cancer cells.
Inhibitory Activity:
| Target | Kᵢ (nM) | Reference |
| LSD1 | 94 | [2][3] |
| LSD2 | 8400 | [2][3] |
The data clearly demonstrates the high selectivity of this compound for LSD1 over its paralogue, LSD2.
Cellular Activity:
In studies using the T-cell acute lymphoblastic leukemia (T-ALL) cell line CCRF-CEM, treatment with this compound resulted in a significant increase in global H3K4me2 levels.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies in the field. For the exact protocols used in the cited studies, it is recommended to consult the supplementary information of the primary literature.
Chemical Synthesis
The synthesis of this compound and its derivatives typically involves a multi-step process starting from commercially available substituted benzaldehydes. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for cis-PCPA derivatives.
Detailed Steps (Representative Protocol):
-
Wittig Reaction: The starting substituted benzaldehyde is reacted with a phosphorus ylide to form the corresponding styrene derivative.
-
Cyclopropanation: The styrene derivative undergoes a cyclopropanation reaction, often using a diazo compound in the presence of a rhodium or copper catalyst, to yield the cyclopropyl carboxylate.
-
Saponification and Azide Formation: The ester is hydrolyzed to the carboxylic acid, which is then converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA).
-
Curtius Rearrangement: The acyl azide is heated to induce a Curtius rearrangement, forming the isocyanate.
-
Hydrolysis: The isocyanate is hydrolyzed under acidic or basic conditions to yield the final cyclopropylamine (B47189) product, this compound. Purification is typically achieved through column chromatography.
LSD1 Inhibition Assay
The inhibitory activity of this compound against LSD1 can be determined using an in vitro enzymatic assay. A common method involves measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Caption: Workflow for a fluorescence-based LSD1 inhibition assay.
Detailed Steps (Representative Protocol):
-
Reaction Setup: In a 96-well plate, recombinant human LSD1 enzyme is incubated with a dimethylated H3K4 peptide substrate in an appropriate assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection: A detection reagent containing horseradish peroxidase (HRP) and Amplex Red is added. The H₂O₂ produced by the demethylation reaction reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Measurement: Fluorescence is measured using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Western Blotting for H3K4me2
To assess the effect of this compound on histone methylation in cells, western blotting is performed to detect the levels of H3K4me2.
Detailed Steps (Representative Protocol):
-
Cell Culture and Treatment: Cancer cell lines (e.g., CCRF-CEM) are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K4me2. A primary antibody against total histone H3 is used as a loading control.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the H3K4me2 bands is quantified and normalized to the total H3 bands to determine the relative change in methylation levels.
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of gene expression through histone demethylation.
Caption: Signaling pathway illustrating the inhibitory effect on LSD1.
Conclusion
This compound is a highly selective and potent inhibitor of LSD1 that demonstrates significant potential as a chemical probe for studying epigenetic mechanisms and as a lead compound for the development of novel anticancer therapeutics. Its ability to specifically target LSD1 and modulate histone methylation provides a promising avenue for therapeutic intervention in malignancies characterized by aberrant LSD1 activity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Unveiling the Molecular Machinery: A Technical Guide to the Action of cis-4-Br-2,5-F2-PCPA on LSD1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of cis-4-Br-2,5-F2-PCPA, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative biochemical and cellular activity of the compound, provides comprehensive experimental protocols for its characterization, and visualizes the underlying molecular pathways.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, plays a critical role in epigenetic regulation by demethylating mono- and dimethylated lysine (B10760008) residues on histone H3, primarily at H3K4 and H3K9. Its aberrant expression is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), making it a compelling therapeutic target. This compound (also known as compound 7c or S1024) has emerged as a selective and potent irreversible inhibitor of LSD1. This guide elucidates its mechanism of action, characterized by the formation of a covalent adduct with the FAD cofactor, leading to the inhibition of its demethylase activity, subsequent increase in histone H3 lysine 4 dimethylation (H3K4me2), and ultimately, the suppression of cancer cell proliferation.
Quantitative Data Summary
The inhibitory potency and cellular efficacy of this compound have been quantified through various biochemical and cell-based assays. The key data are summarized in the tables below for clear comparison.
Table 1: Biochemical Inhibitory Activity
| Target | Parameter | Value (nM) | Reference |
| LSD1 | Kᵢ | 94 | [1][2][3][4] |
| LSD2 | Kᵢ | 8400 | [1][2][3][4] |
Table 2: Cellular Activity in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | Parameter | Value (µM) | Reference |
| CCRF-CEM | IC₅₀ | 12 | [5] |
| Jurkat | IC₅₀ | 16 | [5] |
Table 3: Cellular Target Engagement in CCRF-CEM Cells
| Treatment Concentration (µM) | Treatment Duration (h) | Biomarker | Fold Increase vs. Control | Reference |
| 20 | 24 | H3K4me2 | 2.9 | [5] |
Mechanism of Action
This compound acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a covalent bond with the FAD cofactor within the enzyme's active site. This covalent modification incapacitates the demethylase function of LSD1.
The inhibition of LSD1 leads to the accumulation of its substrate, H3K4me2, a histone mark associated with transcriptionally active or poised genes. This alteration in the epigenetic landscape disrupts the gene expression programs that are essential for the proliferation and survival of cancer cells, particularly those dependent on LSD1 activity like T-ALL.
Signaling Pathway
In the context of T-cell acute lymphoblastic leukemia (T-ALL), LSD1 is a critical component of oncogenic transcriptional complexes. It often collaborates with transcription factors like GFI1 to repress tumor suppressor genes and maintain a leukemogenic state. The inhibition of LSD1 by this compound disrupts this repressive activity, leading to the reactivation of silenced genes and subsequent anti-leukemic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (4-AP)
-
3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding the LSD1 enzyme/substrate mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent containing HRP, 4-AP, and DHBS.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 515 nm using a spectrophotometer.
-
Calculate the percent inhibition and determine the Kᵢ value from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CCRF-CEM or Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed CCRF-CEM or Jurkat cells into opaque-walled 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Allow cells to adhere and resume growth for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for H3K4me2
This technique is used to detect the levels of dimethylated H3K4 in cells treated with the inhibitor.
Materials:
-
CCRF-CEM cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against H3K4me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat CCRF-CEM cells with 20 µM this compound or vehicle for 24 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 for loading control.
-
Quantify the band intensities to determine the fold increase in H3K4me2.
Conclusion
This compound is a potent and selective irreversible inhibitor of LSD1. Its mechanism of action, involving covalent modification of the FAD cofactor, leads to a significant increase in H3K4me2 levels and potent anti-proliferative effects in T-ALL cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the therapeutic targeting of LSD1. Further investigation into the downstream effects of this compound-mediated LSD1 inhibition will be crucial for its clinical development.
References
Absence of a Dedicated CAS Number for cis-4-Br-2,5-F2-PCPA
Following a comprehensive search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for the compound designated as "cis-4-Br-2,5-F2-PCPA" (cis-4-Bromo-2,5-difluorophenylcyclopropylamine) could not be identified. This suggests that this particular stereoisomer may be a novel compound, a research chemical not yet assigned a unique CAS identifier, or a substance that has not been extensively characterized in publicly available literature.
While the precise compound requested lacks specific data, this guide will provide an in-depth look at the closely related and well-studied parent compound, (±)-trans-2-Phenylcyclopropylamine (Tranylcypromine), and other relevant derivatives. The methodologies and data presented here serve as a foundational framework for researchers and drug development professionals interested in this class of compounds.
Technical Guide: Phenylcyclopropylamine Derivatives
This technical guide offers insights into the synthesis, mechanism of action, and experimental evaluation of phenylcyclopropylamine (PCPA) derivatives, a class of compounds known for their activity as monoamine oxidase (MAO) inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for Tranylcypromine, which can serve as a benchmark for the potential activity of novel derivatives like this compound.
| Parameter | Value | Description | Reference Compound |
| IC₅₀ (MAO-A) | ~2.3 µM | The half maximal inhibitory concentration against monoamine oxidase A. | Tranylcypromine |
| IC₅₀ (MAO-B) | ~1.8 µM | The half maximal inhibitory concentration against monoamine oxidase B. | Tranylcypromine |
| Kᵢ (MAO-A) | ~1.0 µM | The inhibition constant for MAO-A, indicating binding affinity. | Tranylcypromine |
| Kᵢ (MAO-B) | ~0.8 µM | The inhibition constant for MAO-B, indicating binding affinity. | Tranylcypromine |
| LogP | ~1.8 | The octanol-water partition coefficient, an indicator of lipophilicity. | Tranylcypromine |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of PCPA derivatives are provided below.
1. Synthesis of Phenylcyclopropylamine Derivatives
A general synthetic route for producing substituted phenylcyclopropylamines often involves a Simmons-Smith cyclopropanation of a substituted styrene (B11656), followed by a Curtius or Hofmann rearrangement of the corresponding cyclopropanecarboxylic acid.
-
Step 1: Styrene Formation: A substituted benzaldehyde (B42025) is reacted with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, to yield the corresponding substituted styrene.
-
Step 2: Cyclopropanation: The substituted styrene is then subjected to a Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple to form the cyclopropane (B1198618) ring.
-
Step 3: Carboxylic Acid Formation: The resulting phenylcyclopropane can be carboxylated via various methods, such as Friedel-Crafts acylation followed by haloform reaction.
-
Step 4: Amine Formation: The cyclopropanecarboxylic acid is converted to the amine via a Curtius rearrangement, involving the formation of an acyl azide (B81097) intermediate which then rearranges to an isocyanate, followed by hydrolysis.
2. In Vitro MAO Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the MAO enzyme, HRP, and Amplex Red probe to a buffer solution.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the kynuramine (B1673886) substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Visualizations
The following diagrams illustrate key concepts related to the study of PCPA derivatives.
Caption: A generalized synthetic workflow for phenylcyclopropylamine derivatives.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Caption: The inhibitory effect of PCPA derivatives on the MAO signaling pathway.
A Technical Guide to the Discovery and Synthesis of cis-4-Br-2,5-F2-PCPA, a Potent LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of cis-4-Br-2,5-F2-PCPA (also known as 7c or S1024), a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). As a key epigenetic regulator, LSD1 is a promising therapeutic target for various cancers. This document provides a comprehensive overview of the compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its synthesis and biological characterization, intended to support further research and development in the field of epigenetic drug discovery.
Discovery and Rationale
This compound emerged from a comprehensive structure-activity relationship (SAR) study of cis- and trans-2-phenylcyclopropylamine (PCPA) derivatives.[1][2] The parent compound, trans-PCPA, is a known scaffold for covalent inhibitors of LSD1.[1][2] The research aimed to explore the impact of various structural modifications on the inhibitory activity, selectivity, and reactivity against LSD1 and its paralogue LSD2.
A library of 65 cis- and trans-PCPA derivatives was synthesized and evaluated, leading to the identification of this compound as a particularly potent inhibitor of LSD1.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase. LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4 is generally associated with gene repression, while the demethylation of H3K9 can lead to gene activation.
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in the levels of H3K4me1 and H3K4me2. This, in turn, alters gene expression patterns, which can induce differentiation and inhibit the proliferation of cancer cells. The compound has been shown to increase the level of dimethylated histone H3 at K4 in CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia cell line.[1][2]
References
In Vitro Activity of cis-4-Br-2,5-F2-PCPA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of cis-4-Br-2,5-F2-PCPA (also referred to as S1024), a potent inhibitor of Lysine-specific demethylase 1 (LSD1). Contrary to what its parent compound's acronym (PCPA or p-Chlorophenylalanine) might suggest, the primary characterized mechanism of action for this halogenated derivative is not the inhibition of tryptophan hydroxylase, but rather the modulation of epigenetic regulatory enzymes. This document summarizes the key quantitative data, outlines plausible experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Activity: Inhibition of Histone Demethylases
This compound has been identified as a selective inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Aberrant LSD1 activity is implicated in various cancers, making it a significant target for therapeutic development.[1][3] The inhibitory action of this compound leads to an increase in histone methylation, which can alter gene expression. Specifically, treatment of T-cell acute lymphoblastic leukemia (T-ALL) cells with this compound has been shown to increase the levels of dimethylated histone H3 at lysine 4 (H3K4me2).[1][4]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against LSD1 and its paralogue, LSD2. The data clearly indicates a strong selectivity for LSD1 over LSD2.
| Compound | Target | K_i_ (μM) | Selectivity (LSD2/LSD1) |
| This compound | LSD1 | 0.094 | ~89-fold |
| LSD2 | 8.4 | ||
| Data sourced from Niwa et al., 2022.[1][5] |
In cellular assays, this compound has demonstrated anti-proliferative effects in T-ALL cell lines, with IC50 values of 12 μM in CCRF-CEM cells and 16 μM in Jurkat cells, while showing no inhibition of the normal human fibroblast cell line WI-38.[4]
Experimental Protocols
While the precise, detailed experimental protocol for the initial characterization of this compound is proprietary to the researchers, a representative methodology for an in vitro LSD1 inhibition assay can be described based on established techniques. A common method is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Objective: To determine the inhibitory potential of this compound on LSD1 enzymatic activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate (e.g., biotinylated H3K4me2)
-
This compound (and other test compounds)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well microplate, black
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the H3K4me2 peptide substrate to their optimal working concentrations in the assay buffer.
-
Reaction Mixture: In the microplate wells, combine the LSD1 enzyme with the various concentrations of the inhibitor or vehicle control (DMSO). Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and initiate the detection reaction by adding a solution containing HRP and Amplex® Red. This solution detects the H₂O₂ produced.
-
Signal Measurement: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: The fluorescence signal is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action for this compound.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and characterizing LSD1 inhibitors.
References
- 1. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of cis-4-Br-2,5-F2-PCPA Against the Epigenetic Regulator LSD2
For Immediate Release
[City, State] – December 2, 2025 – In the intricate landscape of epigenetic drug discovery, the precise targeting of histone demethylases remains a critical challenge. This technical guide provides a comprehensive analysis of the selectivity profile of a promising inhibitor, cis-4-Br-2,5-F2-PCPA, against Lysine-Specific Demethylase 2 (LSD2/KDM1B), an enzyme implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of epigenetics and oncology.
Executive Summary
Lysine-Specific Demethylase 2 (LSD2) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2). Its dysregulation is linked to the progression of several cancers, making it a compelling target for therapeutic intervention. This guide details the inhibitory activity and selectivity of this compound, a derivative of trans-2-phenylcyclopropylamine (PCPA), against LSD2. Through a meticulous review of available data, we present its quantitative inhibitory constants, detail relevant experimental methodologies, and visualize the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory potency of this compound (also referred to as compound 7c or S1024) has been evaluated against both LSD2 and its close homolog, LSD1 (KDM1A). The compound demonstrates a clear preference for LSD1 over LSD2, as evidenced by the following inhibition constants (Ki):
| Target Enzyme | Inhibitor | Kᵢ (μM) | Selectivity (LSD2 Kᵢ / LSD1 Kᵢ) |
| LSD2 | This compound | 8.4 | ~89-fold |
| LSD1 | This compound | 0.094 |
Data sourced from studies on PCPA derivatives.[1][2][3][4][5][6]
This approximately 89-fold selectivity highlights a significant differential in inhibitory activity, providing a foundation for the development of more specific LSD1-targeted therapies while offering a tool to probe the distinct biological functions of LSD1 and LSD2.
Experimental Methodologies
The determination of the selectivity profile of this compound involves a combination of biochemical and cellular assays. The following sections provide an overview of the generalized protocols employed in such studies.
Biochemical Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the enzymatic activity of LSD2 and its inhibition. The demethylation reaction catalyzed by LSD2 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to produce a fluorescent or colorimetric signal that is proportional to the enzyme's activity.
Generalized Protocol:
-
Reagent Preparation: Recombinant human LSD2 enzyme, a synthetic H3K4me1/2 peptide substrate, HRP, and the detection reagent are prepared in an appropriate assay buffer (e.g., Tris or HEPES buffer, pH 7.5-8.0).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The LSD2 enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate.
-
Initiation: The reaction is initiated by the addition of the H3K4me1/2 peptide substrate.
-
Detection: The HRP and detection reagent are added, and the plate is incubated to allow for signal development.
-
Measurement: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration. Kᵢ values are subsequently calculated using the Cheng-Prusoff equation.
Cellular Assay (Western Blot for H3K4me2 Levels)
To assess the inhibitor's effect in a cellular context, Western blotting is employed to measure the levels of the LSD2 substrate, dimethylated histone H3 at lysine 4 (H3K4me2). A successful inhibitor would lead to an accumulation of H3K4me2.
Generalized Protocol:
-
Cell Culture and Treatment: A relevant cell line, such as the T-cell acute lymphoblastic leukemia cell line CCRF-CEM[5], is cultured under standard conditions. The cells are then treated with varying concentrations of this compound for a specified duration.
-
Histone Extraction: Histones are extracted from the treated and untreated cells using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K4me2. A loading control, such as an antibody against total Histone H3, is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by the addition of a chemiluminescent or fluorescent substrate.
-
Imaging and Analysis: The protein bands are visualized using an imaging system, and the band intensities are quantified to determine the relative change in H3K4me2 levels.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the selectivity profile of this compound.
Caption: Simplified LSD2 signaling pathway and mechanism of inhibition by this compound.
Concluding Remarks
The data presented herein provides a clear, quantitative basis for the selectivity of this compound for LSD1 over LSD2. While demonstrating inhibitory activity against LSD2, its more potent effect on LSD1 suggests its primary utility as an LSD1-selective probe. The detailed methodologies and illustrative diagrams serve as a valuable resource for researchers designing and interpreting studies on LSD family inhibitors. Further investigation into the structural determinants of this selectivity will be instrumental in the rational design of next-generation epigenetic modulators with enhanced potency and isoform specificity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 3. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Serotonin Synthesis Inhibitor PCPA: A Deep Dive into its Structure-Activity Relationship and Derivatives
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of p-Chlorophenylalanine (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. This document summarizes the core principles of PCPA's mechanism of action, explores the potential for derivative development, and provides detailed experimental protocols and visualizations to guide future research in this area.
Introduction to p-Chlorophenylalanine (PCPA)
p-Chlorophenylalanine, also known as Fenclonine, is a synthetic amino acid derivative that has been instrumental in experimental research for investigating the physiological and behavioral roles of serotonin (5-hydroxytryptamine, 5-HT). By irreversibly inhibiting tryptophan hydroxylase, PCPA leads to a profound and long-lasting depletion of serotonin in the central nervous system.[1][2] This has made it an invaluable tool in neuroscience to study the effects of serotonin deficiency on processes such as sleep, mood, and cognition.[3][4] While its clinical use has been limited by side effects, the study of PCPA and its potential derivatives remains a compelling area for researchers developing novel therapeutics targeting the serotonergic system.
Mechanism of Action: Targeting Serotonin Synthesis
The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH).[1][2] TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin, responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). By blocking this crucial step, PCPA effectively halts the production of serotonin.
The depletion of serotonin is not immediate, with significant reductions observed within the first day after administration and reaching a nadir after a few days.[1][5] The recovery of serotonin levels is slow and depends on the synthesis of new TPH enzyme, which can take one to two weeks.[1] It is important to note that PCPA does not appear to affect the levels of aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]
Below is a diagram illustrating the signaling pathway of serotonin synthesis and the point of inhibition by PCPA.
Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.
Structure-Activity Relationship (SAR) of PCPA Derivatives
Currently, there is a notable scarcity of publicly available, in-depth quantitative structure-activity relationship (QSAR) studies specifically focused on a wide range of PCPA derivatives. While the effects of PCPA itself are well-documented, the systematic exploration of how structural modifications to the PCPA molecule impact its inhibitory activity on tryptophan hydroxylase is not extensively reported in the readily accessible scientific literature.
However, based on the fundamental principles of medicinal chemistry and SAR, we can hypothesize key areas for modification and the potential impact on activity. A logical workflow for a future SAR study on PCPA derivatives is outlined below.
Caption: A proposed workflow for a systematic SAR study of PCPA derivatives.
Key Structural Features for Modification
The PCPA molecule offers several sites for chemical modification to explore the SAR:
-
The Phenyl Ring: The chlorine atom at the para position is a key feature. Modifications could include:
-
Position of the Halogen: Moving the chlorine to the ortho or meta positions.
-
Nature of the Halogen: Substituting chlorine with other halogens (F, Br, I).
-
Other Substituents: Replacing the halogen with other electron-withdrawing or electron-donating groups.
-
-
The Amino Acid Backbone:
-
Carboxylic Acid Group: Esterification or amidation to alter polarity and cell permeability.
-
Amine Group: Acylation or alkylation to modify basicity and hydrogen bonding potential.
-
Alpha-Carbon: Introduction of substituents to alter steric hindrance.
-
Hypothetical Quantitative Data Presentation
While specific data for PCPA derivatives is lacking, a typical QSAR study would present data in a tabular format. The following table is a hypothetical representation of how such data would be structured, using placeholder values.
| Compound ID | R1 (para-substituent) | R2 (-COOH modification) | R3 (-NH2 modification) | TPH Inhibition IC50 (µM) |
| PCPA | Cl | OH | H | 1.0 |
| 1a | F | OH | H | 2.5 |
| 1b | Br | OH | H | 0.8 |
| 1c | I | OH | H | 1.2 |
| 2a | Cl | OCH3 | H | 5.0 |
| 2b | Cl | NH2 | H | 10.2 |
| 3a | Cl | OH | COCH3 | 8.7 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any SAR study. Below are representative methodologies for key experiments.
General Synthesis of PCPA Derivatives
The synthesis of PCPA derivatives would typically start from a commercially available substituted phenylalanine or by modifying PCPA itself. For example, esterification of the carboxylic acid group can be achieved by reacting PCPA with the corresponding alcohol under acidic conditions.
Example Protocol: Synthesis of PCPA Methyl Ester (Hypothetical)
-
Suspend p-Chlorophenylalanine (1.0 eq) in methanol (B129727) (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired PCPA methyl ester.
In Vitro Tryptophan Hydroxylase Inhibition Assay
The primary biological evaluation of PCPA derivatives would involve an in vitro assay to determine their inhibitory potency against tryptophan hydroxylase.
Protocol: TPH Inhibition Assay
-
Enzyme Preparation: Recombinant human TPH is expressed and purified from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate L-tryptophan, and a cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin).
-
Inhibitor Incubation: Add varying concentrations of the PCPA derivative (or PCPA as a positive control) to the reaction mixture and pre-incubate with the TPH enzyme for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction (e.g., by adding a strong acid). The product, 5-HTP, is then quantified using a suitable method such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis: Calculate the percentage of TPH inhibition for each concentration of the derivative. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
In Vivo Evaluation of Serotonin Depletion
Promising derivatives from in vitro assays would be further evaluated in animal models to assess their ability to deplete serotonin in the brain.
Protocol: Serotonin Depletion in Rodent Models
-
Animal Dosing: Administer the PCPA derivative to rodents (e.g., rats or mice) via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Time Course: Include different time points after administration to evaluate the onset and duration of serotonin depletion.
-
Tissue Collection: At the designated time points, euthanize the animals and dissect specific brain regions (e.g., hippocampus, striatum, cortex).
-
Neurotransmitter Analysis: Homogenize the brain tissue and analyze the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical or mass spectrometric detection.
-
Data Analysis: Compare the serotonin and 5-HIAA levels in the treated groups to a vehicle-treated control group to determine the percentage of depletion.
Conclusion and Future Directions
p-Chlorophenylalanine remains a critical research tool for understanding the role of serotonin in the central nervous system. While comprehensive SAR studies on its derivatives are not widely published, this guide provides a foundational framework for such investigations. Future research focused on the systematic synthesis and evaluation of PCPA analogs could lead to the development of novel and more specific inhibitors of tryptophan hydroxylase. Such compounds could have significant potential as research tools and, with further optimization for safety and efficacy, as therapeutic agents for serotonin-related disorders. The methodologies and conceptual workflows presented herein offer a roadmap for researchers and drug developers to explore this promising chemical space.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for cis-4-Br-2,5-F2-PCPA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Br-2,5-F2-PCPA is a potent inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme involved in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Aberrant LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic development. This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity, including its effects on cell viability and histone methylation.
Mechanism of Action
This compound acts as an inhibitor of LSD1, and to a lesser extent, its paralog LSD2.[1] LSD1 removes methyl groups from mono- and di-methylated H3K4, a histone mark generally associated with active transcription. By inhibiting LSD1, this compound leads to an accumulation of H3K4me2, altering gene expression and subsequently impacting cellular processes such as proliferation and differentiation.
Quantitative Data Summary
The following table summarizes the known quantitative data for the effects of this compound in cell culture.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | CCRF-CEM (T-ALL) | 12 µM | [2] |
| IC50 (Cell Proliferation) | Jurkat (T-ALL) | 16 µM | [2] |
| H3K4me2 Increase | CCRF-CEM (T-ALL) | 2.9-fold at 20 µM (24h) | [2] |
| LSD1 Inhibition (Ki) | - | 0.094 µM | |
| LSD2 Inhibition (Ki) | - | 8.4 µM |
Experimental Protocols
Cell Culture and Maintenance
This protocol is specifically for CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia cell line.
-
Materials:
-
CCRF-CEM cells (ATCC CCL-119)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS) (ATCC 30-2020)
-
Penicillin-Streptomycin (optional)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS.
-
Thaw cryopreserved CCRF-CEM cells rapidly in a 37°C water bath.
-
Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Maintain the cell culture in an incubator at 37°C with 5% CO2.
-
For subculturing, maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL. This can be achieved by adding fresh medium or by centrifuging and resuspending the cells in fresh medium at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Materials:
-
CCRF-CEM cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed CCRF-CEM cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations around the known IC50 (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted compound or control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot for Histone H3K4 Dimethylation
This protocol is to assess the effect of this compound on the levels of H3K4me2.
-
Materials:
-
CCRF-CEM cells
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Protocol:
-
Seed CCRF-CEM cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.
-
Treat the cells with this compound at a concentration known to induce histone methylation changes (e.g., 20 µM) and a vehicle control (DMSO) for 24 hours.[2]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Visualizations
Caption: LSD1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Experimental Workflow for Western Blot Analysis of H3K4me2.
References
Application Notes and Protocols for cis-4-Br-2,5-F2-PCPA in In Vitro Histone Demethylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Br-2,5-F2-PCPA, also known as S1024, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Aberrant LSD1 activity is implicated in various cancers, making it a promising target for therapeutic intervention.[1] These application notes provide detailed protocols for utilizing this compound in in vitro histone demethylation assays to characterize its inhibitory activity.
Quantitative Data Summary
The inhibitory potency of this compound against LSD1 has been determined through in vitro enzymatic assays. The key quantitative metric is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound Name | Target Enzyme | Ki (µM) | Selectivity (LSD2/LSD1) | Reference |
| This compound (S1024) | LSD1 (KDM1A) | 0.094 | ~89-fold | [1] |
| LSD2 (KDM1B) | 8.4 | [1] |
Mechanism of Action
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[1] this compound acts as an inhibitor of this process. The inhibition of LSD1 by this compound leads to an increase in the levels of histone methylation, such as H3K4me2, which can alter gene expression. In a cellular context, treatment of CCRF-CEM T-cell acute lymphoblastic leukemia cells with 20 µM this compound for 24 hours resulted in a significant increase in H3K4me2 levels.[2]
References
Applications of cis-4-Br-2,5-F2-PCPA in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Br-2,5-F2-PCPA, also known as compound 7c or S1024, is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in tumorigenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression. Aberrant expression of LSD1 has been implicated in the progression of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), making it a promising therapeutic target.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Application Notes
Mechanism of Action
This compound is a derivative of trans-2-phenylcyclopropylamine (trans-PCPA) and functions as a covalent inhibitor of LSD1.[1] By inhibiting LSD1, it prevents the demethylation of key histone marks, particularly mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4me1/2). The accumulation of H3K4me2 at gene promoters is associated with the activation of tumor suppressor genes and the repression of oncogenic pathways. The inhibitory activity of this compound is significantly more potent against LSD1 compared to its paralogue, LSD2/KDM1B.[1]
Applications in Cancer Research
-
Selective Inhibition of LSD1: this compound can be utilized as a tool compound to investigate the biological functions of LSD1 in various cancer models. Its selectivity allows for the specific interrogation of LSD1-dependent pathways.
-
Anti-leukemic Activity: The compound has demonstrated significant anti-proliferative effects in T-ALL cell lines, suggesting its potential as a therapeutic agent for this type of leukemia.[2][3]
-
Epigenetic Reprogramming: Researchers can use this inhibitor to study the role of H3K4 methylation in cancer cell differentiation, apoptosis, and cell cycle regulation.
-
Drug Discovery: The structure of this compound can serve as a scaffold for the development of novel and more potent LSD1 inhibitors with improved pharmacological properties.
Data Presentation
In Vitro Inhibitory Activity
| Compound | Target | Ki (µM) | Reference |
| This compound | LSD1 | 0.094 | [1] |
| (also known as 7c/S1024) | LSD2 | 8.4 | [1] |
Cellular Activity
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation | IC50 | 12 µM | [2][3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation | IC50 | 16 µM | [2][3] |
| WI-38 | Normal Human Fibroblast | Cell Proliferation | - | No inhibition | [2][3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Histone Methylation | H3K4me2 Fold Increase | 2.9-fold | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: LSD1 inhibition by this compound in T-ALL.
Caption: Workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro LSD1/LSD2 Inhibition Assay (Fluorometric)
This protocol is a general guideline based on commercially available LSD1 inhibitor assay kits.
Materials:
-
Recombinant human LSD1 and LSD2 enzymes
-
This compound
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
LSD1 assay buffer
-
Peroxidase-coupled detection reagent
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve a range of desired concentrations.
-
Enzyme Reaction:
-
Add 50 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 25 µL of recombinant LSD1 or LSD2 enzyme to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the LSD1 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of the peroxidase-coupled detection reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
CCRF-CEM or Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CCRF-CEM or Jurkat cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate at 1000 rpm for 5 minutes.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Western Blot for H3K4 Dimethylation
Materials:
-
CCRF-CEM cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat CCRF-CEM cells with 20 µM this compound or vehicle (DMSO) for 24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the Histone H3 signal to determine the fold change in methylation.
References
- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing cis-4-Br-2,5-F2-PCPA for T-cell Acute Lymphoblastic Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. While treatment outcomes have improved, there remains a critical need for novel therapeutic strategies, particularly for relapsed or refractory cases. Epigenetic dysregulation is a hallmark of many cancers, including T-ALL. Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a promising therapeutic target due to its role in maintaining cancer stem cells and its aberrant expression in various malignancies.[1][2]
cis-4-Br-2,5-F2-PCPA (also known as compound 7c or S1024) is a potent, irreversible inhibitor of LSD1. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to study T-ALL.
Mechanism of Action
This compound is a derivative of trans-2-phenylcyclopropylamine (PCPA), a known class of monoamine oxidase and LSD1 inhibitors.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4 is associated with transcriptional repression. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn alters gene expression programs within the cancer cells.
In the context of T-ALL, LSD1 is a critical component of oncogenic transcriptional complexes. For instance, LSD1 forms complexes with growth factor independent 1 (GFI1) and zinc finger E-box binding homeobox 2 (ZEB2), proteins that are essential for the survival of T-ALL cells.[3][4] The activity of the GFI1-LSD1 complex is also enhanced by NOTCH1, a major driver of T-ALL development.[3] By inhibiting LSD1, this compound disrupts the function of these complexes, leading to the reactivation of silenced tumor suppressor genes and ultimately inducing cell death and inhibiting proliferation.
Quantitative Data
The following table summarizes the in vitro inhibitory and anti-proliferative activities of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | LSD1 | 0.094 µM | [1][2] |
| LSD2 | 8.4 µM | [1][2] | |
| IC50 | CCRF-CEM (T-ALL cell line) | 12 µM | [5] |
| Jurkat (T-ALL cell line) | 16 µM | [5] | |
| WI-38 (Normal human fibroblast) | >100 µM | [5] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
T-ALL Cell Culture (CCRF-CEM)
Materials:
-
CCRF-CEM cell line (ATCC® CCL-119™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of CCRF-CEM cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 105 and 1 x 106 viable cells/mL.
-
To subculture, determine the cell viability and density using trypan blue and a hemocytometer. Dilute the cell suspension to a seeding density of 2-3 x 105 viable cells/mL in a new flask with fresh complete growth medium.
Cell Viability Assay (MTT Assay)
Materials:
-
T-ALL cells
-
This compound
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
T-ALL cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed and treat T-ALL cells with this compound as desired.
-
Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
T-ALL cells treated with this compound
-
Cold PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 106 treated cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[8]
Western Blotting for Histone Modifications
Materials:
-
T-ALL cells treated with this compound
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Harvest treated cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. Due to the small size of histones, a shorter transfer time may be necessary to prevent over-transfer.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) diluted in blocking buffer, typically overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alexslemonade.org [alexslemonade.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. researchgate.net [researchgate.net]
- 10. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ki Values of cis-4-Br-2,5-F2-PCPA for LSD1 and LSD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1/KDM1A) and its homolog lysine-specific demethylase 2 (LSD2/KDM1B) are flavin-dependent amine oxidases that play crucial roles in epigenetic regulation by removing methyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. cis-4-Br-2,5-F2-PCPA is a potent and selective inhibitor of LSD1. This document provides detailed application notes and protocols for the determination of its inhibitory constant (Ki) against LSD1 and LSD2.
Data Presentation
The inhibitory activity of this compound against LSD1 and LSD2 has been experimentally determined and is summarized in the table below. This compound, also identified as compound 7c or S1024 in scientific literature, demonstrates significant selectivity for LSD1 over LSD2.[1][2][3][4]
| Compound | Target Enzyme | Ki Value | Reference |
| This compound | LSD1 | 94 nM | --INVALID-LINK-- |
| This compound | LSD2 | 8.4 µM | --INVALID-LINK-- |
Signaling Pathway and Inhibition Mechanism
LSD1 and LSD2 catalyze the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), influencing gene transcription. The enzymatic reaction involves the oxidation of the methylated lysine, producing a demethylated lysine, formaldehyde, and hydrogen peroxide (H₂O₂). This compound acts as a covalent inhibitor, forming an adduct with the FAD cofactor in the active site of the enzyme, thereby irreversibly inhibiting its demethylase activity.
Experimental Protocols
The determination of the Ki value for an inhibitor requires a robust in vitro enzymatic assay. A commonly employed method for LSD1 and LSD2 is the horseradish peroxidase (HRP)-coupled assay. This continuous spectrophotometric or fluorometric assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Principle of the HRP-Coupled Assay
The LSD1/LSD2-catalyzed demethylation of a substrate (e.g., a methylated histone H3 peptide) produces H₂O₂. In the presence of HRP, H₂O₂ oxidizes a chromogenic or fluorogenic substrate (e.g., Amplex Red), leading to a detectable change in absorbance or fluorescence. The rate of this change is proportional to the enzyme's activity.
Materials and Reagents
-
Enzymes: Recombinant human LSD1 and LSD2
-
Inhibitor: this compound
-
Substrate: Dimethylated histone H3K4 peptide (e.g., H3K4me2)
-
Enzyme for Coupling: Horseradish peroxidase (HRP)
-
Detection Reagent: Amplex Red
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Microplate: 96- or 384-well black, flat-bottom microplate for fluorescence measurements
-
Instrumentation: Microplate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590-600 nm)
Experimental Workflow for Ki Determination
Detailed Protocol for LSD1/LSD2 Inhibition Assay
1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare working solutions of LSD1/LSD2, H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer at the desired concentrations.
2. Assay Procedure:
-
To the wells of a microplate, add the assay buffer, inhibitor dilutions (or vehicle control), and the LSD1 or LSD2 enzyme.
-
Initiate the reaction by adding the substrate, HRP, and Amplex Red mixture.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes) at room temperature.
3. Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
4. Ki Determination:
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors:
Ki = IC₅₀ / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the enzyme for the substrate. The Km value should be predetermined in separate experiments by measuring the enzyme kinetics at various substrate concentrations.
-
For irreversible inhibitors like this compound, a more detailed kinetic analysis, such as determining the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I), may be more appropriate for a comprehensive characterization of its inhibitory potency.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in the characterization of this compound as an inhibitor of LSD1 and LSD2. The significant selectivity of this compound for LSD1 highlights its potential as a valuable tool for studying the specific roles of this enzyme and as a lead compound for the development of novel epigenetic therapies. Accurate and reproducible determination of Ki values is critical for the quantitative comparison of inhibitor potencies and for guiding structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-4-Br-2,5-F2-PCPA in Epigenetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Br-2,5-F2-PCPA is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2] LSD1, also known as KDM1A, primarily catalyzes the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] Aberrant LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic development.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in epigenetics research.
Mechanism of Action
This compound selectively inhibits LSD1, leading to an increase in the levels of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).[2] This inhibition of LSD1's demethylase activity can modulate gene expression and affect cellular processes such as proliferation and differentiation.
Data Presentation
Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| LSD1 | 94 |
| LSD2 | 8400 |
Data sourced from Niwa et al., 2022.[2]
Cellular Activity of this compound in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | IC₅₀ (µM) for Cell Proliferation |
| CCRF-CEM | 12 |
| Jurkat | 16 |
| WI-38 (Normal Fibroblast) | No inhibition observed |
Data sourced from Niwa et al., 2022.
Effect of this compound on Histone Methylation
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | H3K4me2 Fold Increase |
| CCRF-CEM | 20 | 24 | 2.9 |
Data sourced from Niwa et al., 2022.
Signaling Pathway
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
CCRF-CEM or Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log concentration of the compound.
Western Blot for H3K4me2 Levels
This protocol is to assess the effect of this compound on the levels of H3K4me2.
Materials:
-
This compound
-
CCRF-CEM cells
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CCRF-CEM cells with 20 µM this compound or vehicle for 24 hours.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K4me2 and anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Experimental Workflow
References
In Silico Modeling of cis-4-Br-2,5-F2-PCPA and LSD1 Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, is a key epigenetic regulator involved in tumorigenesis and cancer progression. LSD1 primarily demethylates mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[1] Its aberrant expression in various cancers has made it an attractive target for therapeutic intervention.[1]
One such therapeutic agent is cis-4-Br-2,5-F2-PCPA, a selective inhibitor of LSD1.[2][3] This small molecule has shown potent inhibitory activity against LSD1 and has been demonstrated to increase levels of H3K4me2 in cancer cell lines.[2] Understanding the molecular interactions between this compound and LSD1 is crucial for the rational design of more potent and selective next-generation inhibitors.
In silico modeling, encompassing molecular docking and molecular dynamics (MD) simulations, provides a powerful computational microscope to elucidate these interactions at an atomic level. These methods can predict the binding mode of the inhibitor within the LSD1 active site, characterize the stability of the protein-ligand complex, and estimate the binding free energy, which correlates with the inhibitor's potency.
This document provides detailed protocols for performing molecular docking and MD simulations to study the interaction between this compound and LSD1. It also includes a summary of the relevant quantitative data and a depiction of a key signaling pathway involving LSD1.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against LSD1 and its effect on cancer cell lines.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki | 94 nM | LSD1 | [2][3][4][5] |
| Ki | 8.4 µM | LSD2 | [2][3][4][5] |
| IC50 | 12 µM | CCRF-CEM (T-ALL) | [2] |
| IC50 | 16 µM | Jurkat (T-ALL) | [2] |
LSD1 Signaling Pathway
LSD1 has been implicated in several signaling pathways that are critical for cancer cell proliferation and survival, including the PI3K/AKT/mTOR pathway. LSD1 can activate the PI3K/AKT pathway, which in turn promotes cell growth and inhibits apoptosis.[6][7][8] The diagram below illustrates a simplified representation of this signaling cascade.
References
- 1. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of cis-4-Br-2,5-F2-PCPA
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using cis-4-Br-2,5-F2-PCPA in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target activity?
A1: this compound is a derivative of trans-2-phenylcycloproylamine (trans-PCPA) and is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and its paralogue LSD2/KDM1B.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Aberrant expression of LSD1 is implicated in several cancers, making it a therapeutic target.[1] In cellular assays, this compound has been shown to increase the levels of dimethylated histone H3 at K4.[1]
Q2: I am observing a phenotype in my experiment that does not seem to be related to LSD1 or LSD2 inhibition. What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound is not yet publicly available, its structural similarity to trans-2-phenylcycloproylamine (PCPA), a known monoamine oxidase (MAO) inhibitor, suggests potential for off-target activities.[2][3] Potential off-target effects could include:
-
Inhibition of Monoamine Oxidases (MAO-A and MAO-B): The parent scaffold, PCPA, is a known inhibitor of these enzymes, which are crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][4] Inhibition of MAOs can lead to a wide range of physiological effects.
-
Interaction with Cytochrome P450 (CYP) Enzymes: PCPA and its derivatives have been reported to interfere with various CYP enzymes, which are essential for drug metabolism and the clearance of xenobiotics.[2]
It is also possible that the compound interacts with other unforeseen targets. Therefore, it is crucial to perform experiments to validate that the observed phenotype is a direct result of LSD1/LSD2 inhibition.
Q3: My cells are showing signs of general toxicity, such as decreased viability or a stress response, at the concentration I am using. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is a critical step in validating your experimental findings. Here are some strategies:
-
Dose-Response Correlation: Perform a dose-response experiment and compare the concentration at which you observe toxicity with the IC50 or Ki for LSD1 inhibition. If the toxic effects only occur at concentrations significantly higher than those required for on-target engagement, they are more likely to be off-target.
-
Use a Structurally Different LSD1 Inhibitor: Treat your cells with another well-characterized LSD1 inhibitor that has a different chemical scaffold. If this compound recapitulates the on-target phenotype without causing the same toxic effects, it suggests that the toxicity of this compound may be due to off-target interactions.
-
Negative Control Compound: The ideal negative control is a structurally similar analog of this compound that is inactive against LSD1. If such a compound is not available, a vehicle control (e.g., DMSO) is essential.
Q4: How can I experimentally validate that the observed biological effect is a direct result of inhibiting LSD1 in my cellular model?
A4: A rescue experiment is a powerful way to confirm that a phenotype is due to the inhibition of your target.[5] The principle is to see if you can reverse the effect of the inhibitor by manipulating the target protein or its pathway.
-
Target Overexpression: Overexpress wild-type LSD1 in your cells. If the phenotype is on-target, a higher concentration of the inhibitor should be required to produce the same effect.
-
Expression of a Resistant Mutant: If a known inhibitor-resistant mutant of LSD1 is available, expressing this mutant in your cells should make them less sensitive to this compound, thereby "rescuing" them from the phenotypic effect.
-
Pathway Rescue: If the phenotype is caused by a change in the methylation of a specific substrate of LSD1, you may be able to rescue the phenotype by overexpressing a downstream effector or adding a metabolite that is depleted due to LSD1 inhibition.[6]
Q5: What are some established experimental methods to proactively identify the off-target profile of this compound?
A5: To build a more comprehensive understanding of the compound's selectivity, consider the following profiling assays:
-
Broad-Panel Kinase Screening: Submit the compound to a commercial service for screening against a large panel of kinases.[7][8][9][10][11] This is a common first step to identify potential off-target kinase interactions.
-
Receptor Binding Assays: Screen the compound against a panel of common receptors, ion channels, and transporters to identify any unintended interactions.[12][13][14][15][16]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to confirm target engagement in intact cells and can also be adapted for proteome-wide screening to identify off-target binders.[17][18][19][20][21][22]
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Kᵢ (μM) | Cell-Based Effect | Reference |
| LSD1 | 0.094 | Increased H3K4me2 in CCRF-CEM cells | [1] |
| LSD2 | 8.4 | - | [1] |
Table 2: Potential Off-Target Profile of this compound Based on its Structural Relationship to trans-2-phenylcyclopropylamine (PCPA)
| Potential Off-Target Family | Specific Examples | Known Interaction with PCPA | Potential Consequence of Interaction | Reference |
| Monoamine Oxidases (MAOs) | MAO-A, MAO-B | Inhibition | Altered neurotransmitter levels, potential for drug-food interactions | [2][3][4] |
| Cytochrome P450 Enzymes | Various CYPs | Interference/Inhibition | Altered metabolism of the compound and other drugs | [2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Protocol for Commercial Services)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Ensure the purity of the compound is verified by analytical methods such as HPLC and NMR.
-
-
Service Provider Selection:
-
Compound Submission:
-
Follow the provider's instructions for sample submission, which typically involves sending the required amount and concentration of your stock solution.
-
-
Assay Execution (by CRO):
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase at one or two concentrations of your compound.
-
For any significant "hits," they can perform follow-up dose-response experiments to determine the IC50 value.
-
-
Data Analysis:
-
The CRO will provide a report summarizing the inhibitory activity of your compound against the kinase panel.
-
Analyze the data to identify any kinases that are inhibited with a potency that is close to or greater than the on-target potency for LSD1.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, LSD1, in intact cells.[17][18][19][20][21][22]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3-7 minutes). The temperature range should bracket the melting temperature of LSD1.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble LSD1 in each sample by Western blot using an antibody specific for LSD1.
-
Quantify the band intensities from the Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble LSD1 as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes LSD1 in the cellular environment.
-
Protocol 3: Rescue Experiment by Overexpression of Wild-Type Target
Objective: To demonstrate that the observed phenotype is dependent on the inhibition of LSD1.
Methodology:
-
Vector Construction and Transfection:
-
Clone the full-length cDNA of human LSD1 into a mammalian expression vector.
-
Transfect your cells of interest with either the LSD1 expression vector or an empty vector control.
-
-
Selection and Verification of Overexpression:
-
If using a vector with a selection marker, select for stably transfected cells.
-
Verify the overexpression of LSD1 by Western blot or qPCR.
-
-
Phenotypic Assay:
-
Treat both the LSD1-overexpressing cells and the empty vector control cells with a dose-response of this compound.
-
Perform your phenotypic assay of interest (e.g., cell proliferation assay, gene expression analysis).
-
-
Data Analysis:
-
Compare the dose-response curves for the two cell lines.
-
If the phenotype is on-target, the LSD1-overexpressing cells should be more resistant to the effects of the inhibitor, resulting in a rightward shift of the dose-response curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential on-target and off-target signaling pathways.
Caption: Logical framework of a rescue experiment.
References
- 1. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 14. revvity.com [revvity.com]
- 15. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. annualreviews.org [annualreviews.org]
- 22. CETSA [cetsa.org]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Benchmarking cis-4-Br-2,5-F2-PCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, cis-4-Br-2,5-F2-PCPA, with other prominent LSD1 inhibitors. The data presented is compiled from peer-reviewed scientific literature and is intended to offer an objective resource for researchers in the field of epigenetics and drug discovery.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). Its enzymatic activity is critical in various cellular processes, including differentiation, proliferation, and stem cell biology. Dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.
In recent years, a diverse array of LSD1 inhibitors has been developed, ranging from irreversible, covalent inhibitors based on the tranylcypromine (B92988) (TCP) scaffold to reversible, non-covalent inhibitors. This guide focuses on comparing the performance of this compound, a derivative of 2-phenylcyclopropylamine (PCPA), against a selection of these inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory potency and cellular activity of this compound and other selected LSD1 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency against LSD1 and Related Enzymes
| Compound | Type | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (nM) | LSD2 Kᵢ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (LSD2/LSD1) | Source |
| This compound (7c) | Irreversible | - | 94 | 8.4 | - | - | ~89 | [1] |
| Tranylcypromine (TCP) | Irreversible | 5600 | - | >100 | 2.84 | 0.73 | >18 | [2] |
| ORY-1001 (Iadademstat) | Irreversible | 18 | - | >100 | >100 | >100 | >5555 | [3] |
| GSK2879552 | Irreversible | 24 | - | >100 | >100 | >100 | >4167 | [3] |
| SP-2577 (Seclidemstat) | Reversible | 13 | 31 | - | - | - | - | [3] |
| CC-90011 (Pulrodemstat) | Reversible | 0.25 | - | - | - | - | - | [3] |
| OG-668 | Irreversible | 7.6 | - | >100 | >100 | >100 | >13158 | [2] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions. The data presented here is for comparative purposes and is sourced from the indicated references.
Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC₅₀ (µM) | Effect | Source |
| This compound (7c) | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 12 | Increased H3K4me2 levels | [4] |
| This compound (7c) | Jurkat | T-cell Acute Lymphoblastic Leukemia | 16 | Proliferation inhibition | [4] |
| ORY-1001 (Iadademstat) | MV4-11 | Acute Myeloid Leukemia | Sub-nanomolar range | Induction of CD11b differentiation marker | [3] |
| GSK2879552 | NCI-H1417 | Small Cell Lung Cancer | - | In vivo tumor growth inhibition | [3] |
| SP-2577 (Seclidemstat) | A673 | Ewing Sarcoma | ~1 | - | [2] |
| CC-90011 (Pulrodemstat) | Kasumi-1 | Acute Myeloid Leukemia | 0.004 | Antiproliferative activity | [5] |
| OG-668 | THP-1 | Acute Myeloid Leukemia | 0.00062 (EC₅₀ for CD11b induction) | Induction of differentiation | [2] |
Signaling Pathways and Experimental Workflows
LSD1 inhibition impacts multiple signaling pathways critical for cancer cell survival and proliferation. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and a typical workflow for evaluating LSD1 inhibitors.
Caption: LSD1 interacts with the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating LSD1 inhibitors.
Experimental Protocols
Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the H3K4me2 peptide substrate in Assay Buffer.
-
Prepare a working solution of HRP and Amplex® Red in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a standard curve of H₂O₂ in Assay Buffer.
-
-
Enzyme Reaction:
-
To each well of the microplate, add 25 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of recombinant LSD1 enzyme (final concentration ~20-40 nM) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate (final concentration ~1-2 µM).
-
-
Signal Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the HRP/Amplex® Red working solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound emerges as a potent and selective irreversible inhibitor of LSD1.[1] Its Ki value in the nanomolar range places it among the more effective PCPA-based inhibitors.[1] The selectivity for LSD1 over its closest homolog, LSD2, is a favorable characteristic.[1] The cellular activity data in T-ALL cell lines demonstrates its potential as an anti-cancer agent.[4]
When compared to other classes of LSD1 inhibitors, such as the clinical candidates ORY-1001 and GSK2879552, this compound shows comparable in vitro potency to some established compounds. However, a comprehensive head-to-head comparison under standardized conditions would be necessary for a definitive ranking. The development of both irreversible and reversible inhibitors highlights the ongoing efforts to optimize the therapeutic window for LSD1-targeted therapies. This guide provides a foundational dataset to aid researchers in the selection and evaluation of LSD1 inhibitors for their specific research needs.
References
- 1. dovepress.com [dovepress.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
A Comparative Guide to cis-4-Br-2,5-F2-PCPA and trans-PCPA Derivatives in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cis-4-Br-2,5-F2-PCPA and other trans-2-phenylcyclopropylamine (PCPA) derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from peer-reviewed research and is intended to inform ongoing drug discovery and development efforts targeting this key epigenetic regulator.
Introduction to LSD1 and PCPA-Based Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1]
trans-2-Phenylcyclopropylamine (PCPA), originally developed as a monoamine oxidase (MAO) inhibitor, was one of the first identified inhibitors of LSD1.[2][3] PCPA acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[2][4] However, the therapeutic potential of trans-PCPA itself is limited by its modest potency and lack of selectivity against other FAD-dependent enzymes like MAOs.[4] This has spurred the development of numerous PCPA derivatives with improved potency and selectivity. While the majority of research has focused on trans-PCPA derivatives, recent studies have highlighted the significant potential of cis-isomers.[1]
Comparative Efficacy: this compound vs. Other PCPA Derivatives
A comprehensive study by Niwa et al. (2022) systematically evaluated a series of 65 cis- and trans-PCPA derivatives, providing valuable insights into their structure-activity relationships.[1] Among the synthesized compounds, This compound (also referred to as compound 7c or S1024) emerged as a particularly potent and selective LSD1 inhibitor.[1][5]
Enzymatic Inhibition Data
The following table summarizes the in vitro inhibitory activity of this compound and its trans-isomer against LSD1 and its paralog, LSD2.
| Compound | Isomer | Substituents | LSD1 Kᵢ (μM) | LSD2 Kᵢ (μM) | Selectivity (LSD2 Kᵢ / LSD1 Kᵢ) |
| 7c (S1024) | cis | 4-Br, 2,5-F₂ | 0.094 | 8.4 | ~89 |
| 7t | trans | 4-Br, 2,5-F₂ | 0.20 | >100 | >500 |
| 1c | cis | 4-Br | 5.9 | 80 | ~14 |
| 1t | trans | 4-Br | 2.9 | 740 | ~255 |
Data sourced from Niwa et al., ACS Med. Chem. Lett. 2022.[1]
As the data indicates, this compound exhibits a significantly lower Kᵢ value for LSD1 compared to its corresponding trans-isomer and the parent brominated compounds, demonstrating its superior potency.[1]
Cellular Activity
In addition to its potent enzymatic inhibition, this compound has demonstrated efficacy in cellular models. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, where LSD1 is often overexpressed, this compound inhibited cell proliferation at micromolar concentrations.[5][6]
| Cell Line | Compound | IC₅₀ (μM) |
| CCRF-CEM (T-ALL) | This compound | 12 |
| Jurkat (T-ALL) | This compound | 16 |
Data sourced from Niwa et al., ACS Med. Chem. Lett. 2022 and associated product information.[5][6]
Furthermore, treatment of CCRF-CEM cells with this compound led to a significant increase in the levels of dimethylated H3K4 (H3K4me2), a key substrate of LSD1, confirming its on-target activity within a cellular context.[1][5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of LSD1 inhibition by PCPA derivatives.
Caption: Experimental workflow for evaluating PCPA-based LSD1 inhibitors.
Experimental Protocols
In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), producing a fluorescent signal that is proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (PCPA derivatives) dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Ex/Em ~540/590 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no LSD1).
-
Add the LSD1 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the Kᵢ values by fitting the data to appropriate enzyme inhibition models.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
T-ALL cell lines (e.g., CCRF-CEM, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (PCPA derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear microplate
-
Microplate reader capable of absorbance measurement at ~570 nm
Procedure:
-
Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data and fitting to a dose-response curve.
Conclusion
The available data strongly suggests that the stereochemistry of PCPA derivatives plays a crucial role in their LSD1 inhibitory activity. Specifically, this compound has been identified as a highly potent inhibitor of LSD1 with significant selectivity over LSD2. Its demonstrated cellular activity in T-ALL cell lines further underscores its potential as a lead compound for the development of novel epigenetic therapies. This guide provides a foundational comparison and detailed methodologies to aid researchers in the further exploration and development of this and other promising PCPA-based LSD1 inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of cis-4-Br-2,5-F2-PCPA on H3K4 Demethylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-4-Br-2,5-F2-PCPA, a selective inhibitor of Lysine-specific demethylase 1 (LSD1), with other known LSD1 inhibitors. The data presented herein validates its inhibitory effect on H3K4 demethylation, a critical epigenetic modification in gene regulation. This document offers detailed experimental protocols and comparative data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and selective inhibitor of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] This guide details its inhibitory activity and provides a comparative analysis against other common LSD1 inhibitors. Experimental data demonstrates that this compound effectively inhibits LSD1 in biochemical assays and increases H3K4 methylation levels in cellular contexts, supporting its role as a valuable tool for epigenetic research and potential therapeutic development.
Comparative Inhibitory Activity
The inhibitory potency of this compound against LSD1 and its selectivity over the related enzyme LSD2 are presented below, alongside data for other well-characterized LSD1 inhibitors.
| Compound | Target | IC50 | Ki | Cell-based IC50 (Cell Line) | Selectivity (LSD1 vs LSD2) |
| This compound | LSD1 | N/A | 94 nM [1] | 12 µM (CCRF-CEM) [1] 16 µM (Jurkat) [1] | ~89-fold [1][2] |
| LSD2 | N/A | 8.4 µM [1][2] | N/A | ||
| Tranylcypromine (TCP/2-PCPA) | LSD1 | 20.7 µM[3] | 242.7 µM[3] | >100 µM (various) | Poor |
| MAO-A | 2.3 µM[3] | 101.9 µM[3] | N/A | ||
| MAO-B | 0.95 µM[3] | 16 µM[3] | N/A | ||
| GSK-LSD1 | LSD1 | 16 nM | N/A | ~250 nM (THP-1) | >1000-fold vs other KDM1s |
| ORY-1001 (Iadademstat) | LSD1 | 18 nM | N/A | Sub-nanomolar (AML cell lines) | High |
| RN-1 | LSD1 | 70 nM[4] | N/A | Low micromolar (Ovarian cancer cells)[5] | High |
| S2101 | LSD1 | N/A | N/A | Low micromolar (Ovarian cancer cells)[5] | High |
Experimental Protocols
In Vitro LSD1 Inhibition Assay (HRP-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a dimethylated H3K4 peptide substrate. The H₂O₂ is detected using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.[6][7]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound and other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Amplex Red
-
Horseradish Peroxidase (HRP)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate the detection by adding a solution containing Amplex Red and HRP.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K4 Methylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on the levels of H3K4 methylation in cultured cells.[8][9][10]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Histone extraction buffers
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K4me1, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24-72 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Denature the histone samples and separate them on an SDS-PAGE gel (typically 15% acrylamide).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated H3K4 signal to the total H3 signal to determine the relative change in methylation levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the H3K4 demethylation pathway and the experimental workflow for validating the inhibitory effect of this compound.
Caption: H3K4 Demethylation Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro LSD1 inhibition assay [bio-protocol.org]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
Comparative Analysis of cis-4-Br-2,5-F2-PCPA Cross-reactivity with Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the demethylase inhibitor cis-4-Br-2,5-F2-PCPA, focusing on its cross-reactivity profile. While comprehensive screening data against a wide panel of demethylases for this specific compound is not publicly available, this document summarizes the known selectivity and provides context through common experimental methodologies for assessing inhibitor cross-reactivity.
Introduction to this compound
This compound is a derivative of trans-2-phenylcyclopropylamine (PCPA) and has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][3] Due to its involvement in various cancers, LSD1 is a significant target for therapeutic development.[1]
Known Cross-reactivity Profile
Current research demonstrates that this compound exhibits significant selectivity for LSD1 over its closest homolog, LSD2 (KDM1B). The inhibitory constants (Ki) for these enzymes are detailed in the table below.
| Enzyme | Target Substrate | Ki (μM) | Reference |
| LSD1 (KDM1A) | H3K4me1/2, H3K9me1/2 | 0.094 | [1][2] |
| LSD2 (KDM1B) | H3K4me1/2 | 8.4 | [1][2] |
This data indicates that this compound is approximately 89-fold more selective for LSD1 than for LSD2. However, its cross-reactivity against other families of demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases, has not been extensively reported in the available literature. JmjC demethylases represent a large family of enzymes that, unlike LSD1, are Fe(II) and α-ketoglutarate-dependent and can demethylate tri-methylated lysines. The development of pan-demethylase inhibitors or, conversely, highly selective inhibitors, is a key area of research in oncology.[4]
LSD1 Signaling Pathway and Inhibition
LSD1 functions within larger protein complexes to regulate gene expression. A simplified schematic of its role in transcriptional repression is presented below.
Caption: Simplified signaling pathway of LSD1-mediated transcriptional repression and its inhibition by this compound.
Experimental Protocols for Assessing Demethylase Cross-reactivity
To determine the selectivity of an inhibitor like this compound, a panel of in vitro demethylase activity assays is typically employed. Below are generalized protocols for common assay formats.
In Vitro Demethylase Inhibition Assay (General Protocol)
This protocol can be adapted for various demethylase enzymes and detection methods.
1. Reagents and Materials:
-
Recombinant human demethylase enzymes (e.g., LSD1, LSD2, various JmjC demethylases)
-
Demethylase-specific substrates (e.g., methylated histone H3 peptides)
-
Assay buffer (composition varies depending on the enzyme family, e.g., FAD for LSD family, Fe(II) and α-ketoglutarate for JmjC family)
-
Test inhibitor (this compound) and control inhibitors
-
Detection reagents (specific to the chosen method, see below)
-
96- or 384-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate assay buffer.
-
In a microplate, add the recombinant demethylase enzyme to each well.
-
Add the test inhibitor dilutions to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the demethylation reaction by adding the specific methylated histone substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Detect the demethylase activity using one of the methods described below.
-
Calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by fitting the data to a dose-response curve.
3. Detection Methods:
-
Mass Spectrometry (MS): Directly measures the conversion of the methylated substrate to its demethylated product. This method is highly sensitive and provides unambiguous results.
-
Antibody-Based Assays (e.g., ELISA, Western Blot): Utilize antibodies that specifically recognize the demethylated product. The signal generated is proportional to the enzyme activity.
-
Coupled-Enzyme Assays (for FAD-dependent demethylases): The demethylation reaction by LSD1 produces hydrogen peroxide (H2O2), which can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a demethylase inhibitor.
References
- 1. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-4-Br-2,5-F2-PCPA and Other LSD1-Targeting Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-4-Br-2,5-F2-PCPA, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other significant epigenetic modifiers targeting the same enzyme. The analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Epigenetic Modification and LSD1
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] These mechanisms, including DNA methylation and post-translational modifications of histone proteins, are crucial for normal development and cellular differentiation.[3][4]
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[5] It specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5] While demethylation of H3K4 is associated with transcriptional repression, demethylation of H3K9 can lead to transcriptional activation.[6][7] LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), prostate cancer, and small-cell lung cancer, making it a prominent therapeutic target.[5][7]
Profile of this compound (S1024)
This compound (also known as S1024) is a selective, irreversible inhibitor of LSD1 derived from the trans-2-phenylcyclopropylamine (PCPA) scaffold.[8][9] Its specific chemical structure allows for potent and selective engagement with the LSD1 active site.
Mechanism of Action: As a PCPA derivative, this compound acts as a mechanism-based inactivator of LSD1. It forms a covalent adduct with the FAD cofactor in the enzyme's catalytic domain, leading to irreversible inhibition. This inhibition results in the accumulation of histone methylation marks, such as H3K4me2, which can reactivate tumor suppressor genes and inhibit cancer cell proliferation.[8][10]
Key Experimental Findings:
-
Enzymatic Activity: It inhibits LSD1 with a high degree of potency, showing a Ki value of 94 nM.[10]
-
Selectivity: It demonstrates significant selectivity for LSD1 over its closest homolog, LSD2, with a reported Ki of 8.4 µM for the latter.[8][9][10]
-
Cellular Activity: In cellular assays, treatment with this compound leads to a significant increase in H3K4me2 levels.[10] It has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) cell lines, with IC50 values of 12 µM (CCRF-CEM) and 16 µM (Jurkat), while showing no inhibition of the normal human fibroblast cell line WI-38.[10]
Comparative Data Analysis
The therapeutic potential of an LSD1 inhibitor is defined by its potency, selectivity, and cellular efficacy. The following tables compare this compound with other notable LSD1 inhibitors, including several that have entered clinical trials.
Table 1: Enzymatic Potency and Selectivity Profile
This table compares the in vitro inhibitory activity of various compounds against LSD1 and the related FAD-dependent amine oxidases, LSD2, MAO-A, and MAO-B. High selectivity against MAOs is desirable to avoid off-target effects associated with monoamine oxidase inhibition.
| Compound | Type | LSD1 K_i_ (nM) | LSD1 IC_50_ (nM) | LSD2 IC_50_ (µM) | MAO-A IC_50_ (µM) | MAO-B IC_50_ (µM) | Selectivity (LSD1 vs LSD2) |
| This compound | Covalent | 94[8][10] | - | 8.4[8][10] | - | - | ~89-fold |
| Iadademstat (ORY-1001) | Covalent | - | 18 | >100 | >100 | >100 | >5500-fold |
| Bomedemstat (IMG-7289) | Covalent | - | 56.8 | >100 | >100 | >100 | >1760-fold |
| GSK-2879552 | Covalent | - | <16 | >100 | >100 | >100 | >6250-fold |
| Tranylcypromine (TCP) | Covalent | - | 5,600 | >100 | 2.84 | 0.73 | >18-fold |
| Seclidemstat (SP-2577) | Reversible | - | 260 | <50% @ 10µM | >100 | >100 | - |
| Pulrodemstat (CC-90011) | Reversible | - | 31 | >100 | >100 | >100 | >3200-fold |
Data for clinical trial compounds (Iadademstat, Bomedemstat, GSK-2879552, TCP, Seclidemstat, Pulrodemstat) are primarily sourced from a comprehensive head-to-head study for consistency.[7][11] A hyphen (-) indicates data not available in the cited sources.
Table 2: Cellular Activity in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for cell proliferation in relevant cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular IC_50_ (µM) |
| This compound | CCRF-CEM | T-cell ALL | 12[10] |
| Jurkat | T-cell ALL | 16[10] | |
| Iadademstat (ORY-1001) | MV4-11 | AML | 0.003 |
| Bomedemstat (IMG-7289) | MV4-11 | AML | 0.009 |
| GSK-2879552 | MV4-11 | AML | 0.027 |
| Tranylcypromine (TCP) | MV4-11 | AML | 13.9 |
Cellular IC50 values for clinical trial compounds are from Maes et al., 2021, for comparative consistency.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental procedures is essential for understanding the function and evaluation of epigenetic modifiers.
Signaling and Mechanism Diagrams
Caption: Mechanism of LSD1 action and its inhibition.
References
- 1. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. In vitro LSD1 inhibition assay [bio-protocol.org]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of cis-4-Br-2,5-F2-PCPA in Cancer Cell Line Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, cis-4-Br-2,5-F2-PCPA (also known as S1024), against other LSD1 inhibitors. This document summarizes key experimental data on its efficacy in various cancer cell line models, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator frequently overexpressed in a variety of cancers, making it a promising therapeutic target.[1][2] LSD1 plays a crucial role in tumorigenesis by modulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 has been shown to suppress cancer cell proliferation, induce apoptosis, and promote differentiation.[1] this compound is a derivative of trans-2-phenylcyclopropylamine (PCPA) and has been identified as a potent inhibitor of LSD1.
Biochemical and Cellular Efficacy of this compound
This compound demonstrates significant inhibitory activity against LSD1. The table below summarizes its biochemical potency and its anti-proliferative effects in specific cancer cell lines.
| Compound | Target | Ki (μM) | Cell Line | Cancer Type | IC50 (μM) |
| This compound | LSD1 | 0.094 [1][3] | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 12 [4] |
| LSD2 | 8.4 [1][3] | Jurkat | T-cell Acute Lymphoblastic Leukemia | 16 [4] | |
| Tranylcypromine (TCP) | LSD1 | ~200 | MV4-11 | Acute Myeloid Leukemia | - |
| ORY-1001 (Iadademstat) | LSD1 | 0.018 | MV4-11 | Acute Myeloid Leukemia | - |
| GSK2879552 | LSD1 | - | Various | Small Cell Lung Cancer, AML | - |
Table 1: Biochemical and Anti-proliferative Activity of this compound and other LSD1 inhibitors. Ki represents the inhibitory constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function. Data for competitor compounds are provided for context but were not necessarily generated in head-to-head comparative studies with this compound.
Mechanism of Action: Histone Mark Modulation
Treatment of cancer cells with this compound leads to an increase in the dimethylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark regulated by LSD1. In CCRF-CEM T-cell acute lymphoblastic leukemia cells, treatment with 20 μM of this compound for 24 hours resulted in a significant 2.9-fold increase in H3K4me2 levels compared to untreated cells.[1][4] This finding confirms the on-target activity of the compound in a cellular context.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of LSD1 inhibitors.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cell lines (CCRF-CEM and Jurkat) were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot for Histone Methylation
To assess the effect of this compound on histone methylation, Western blotting was performed.
Protocol:
-
Cell Lysis: CCRF-CEM cells were treated with this compound (20 µM) for 24 hours. After treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors.
References
A Head-to-Head Comparison of cis-4-Br-2,5-F2-PCPA and Other S1024 Analogs in LSD1/LSD2 Inhibition
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for lysine-specific demethylase 1 (LSD1/KDM1A) and its paralog LSD2/KDM1B is of significant interest for therapeutic applications, particularly in oncology. This guide provides a detailed comparison of cis-4-Br-2,5-F2-PCPA (also known as S1024 or compound 7c), a notable LSD1/LSD2 inhibitor, with a range of its structural analogs. The comparative analysis is based on robust experimental data from in vitro histone demethylation assays, offering insights into structure-activity relationships.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and its analogs against LSD1 and LSD2 was evaluated, with the key findings summarized below. The data highlights the superior inhibitory activity of this compound against LSD1.
| Compound | Alias | Target | Ki (μM) |
| This compound | S1024, 7c | LSD1 | 0.094 |
| LSD2 | 8.4 | ||
| (+)-cis-4-Br-PCPA | 1c | LSD1 | Several times weaker than 7c |
| LSD2 | Several times weaker than 7c | ||
| trans-2-Phenylcycloproylamine | trans-PCPA | LSD1 | Scaffold |
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against LSD1 and LSD2.[1]
Experimental Protocols
The following section details the methodology employed for the in vitro histone demethylation inhibition assay.
In Vitro Histone Demethylation Inhibition Assay:
The inhibitory activities of the synthesized cis- and trans-PCPA derivatives against LSD1 and LSD2 were determined using an in vitro assay. The protocol involved the use of a histone H3 peptide dimethylated at lysine (B10760008) 4 (H3K4me2) as a substrate. The enzymatic reaction was initiated by the addition of the respective demethylase, and the inhibitory effect of the compounds was measured by quantifying the demethylation of the substrate. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves, and the inhibitory constant (Ki) values were subsequently calculated.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the covalent inhibition of the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase domain of LSD1 and LSD2. This inhibition leads to an increase in the levels of dimethylated histone H3 at lysine 4 (H3K4me2) in cells.[1] The aberrant expression of LSD1 has been implicated in the maintenance of cancer stem cells, making its inhibition a promising therapeutic strategy in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[1]
Caption: Covalent inhibition of LSD1 by this compound.
Structure-Activity Relationship
The study involving 65 cis- and trans-PCPA derivatives revealed key structural features influencing inhibitory activity and selectivity. The parent scaffold, 4-Br-PCPA, was chosen due to its enhanced inhibitory activity against both LSD1 and LSD2 compared to the unsubstituted PCPA.[1] The introduction of fluorine atoms at the 2 and 5 positions of the phenyl ring in the cis configuration, as seen in this compound (7c), resulted in a significant increase in potency against LSD1.[1]
In silico analysis using fragment molecular orbital (FMO) calculations provided insights into the interactions between the inhibitors and the amino acid residues within the active sites of LSD1 and LSD2. For a related compound, (+)-cis-4-Br-PCPA, a significant attractive interaction was identified with Tyr761 in the LSD1 active site, primarily through a CH/π interaction.[1]
Caption: Workflow for the evaluation of PCPA-derived inhibitors.
References
Reproducibility of Experimental Results for the LSD1 Inhibitor cis-4-Br-2,5-F2-PCPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for cis-4-Br-2,5-F2-PCPA, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the limited availability of independent validation studies for this specific compound, this document focuses on the data from the primary characterization study and places it in the context of other well-established LSD1 inhibitors. The objective is to offer a framework for evaluating the existing data and to guide future research aimed at reproducing and expanding upon these findings.
Introduction to this compound
cis-4-Bromo-2,5-difluoro-phenylcyclopropylamine (this compound), also identified as compound 7c or S1024, is a derivative of trans-2-phenylcyclopropylamine (t-PCPA), a known scaffold for covalent LSD1 inhibitors.[1] A key study published in 2022 synthesized and characterized a series of 65 cis- and trans-PCPA derivatives, identifying this compound as a potent and selective inhibitor of LSD1 over its paralog, LSD2.[1] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine (B10760008) 4 and 9 (H3K4 and H3K9), playing a crucial role in the regulation of gene expression. Its aberrant activity has been implicated in various cancers, making it a significant target for therapeutic intervention.
Comparative Analysis of In Vitro Efficacy
The primary study on this compound reported its inhibitory constant (Ki) against LSD1 and LSD2.[1] To assess the landscape of LSD1 inhibitors, the following table compares the reported in vitro potency of this compound with several other LSD1 inhibitors that are in clinical development.
| Compound | Target(s) | Reported Ki (nM) | Reported IC50 (nM) | Mechanism of Action | Reference |
| This compound | LSD1 | 94 | - | Covalent | [1] |
| LSD2 | 8400 | - | [1] | ||
| Iadademstat (ORY-1001) | LSD1 | - | <1 | Covalent, Irreversible | [2] |
| Bomedemstat (IMG-7289) | LSD1 | - | 56.8 | Irreversible | [3] |
| Seclidemstat (SP-2577) | LSD1 | 31 | 13 | Reversible, Noncompetitive | [4] |
| Pulrodemstat (CC-90011) | LSD1 | - | 0.25 | Reversible | [1] |
Note: Ki and IC50 values are highly dependent on the specific assay conditions and may not be directly comparable across different studies. The lack of independently reported values for this compound underscores the need for further experimental validation.
Cellular Activity of this compound
In addition to its enzymatic activity, the initial study reported that this compound increased the levels of dimethylated histone H3 at lysine 4 (H3K4me2) in CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia cell line.[1] This provides evidence of target engagement in a cellular context.
Experimental Protocols
General Protocol for LSD1 Enzymatic Assay (Amplex Red Method)
This is a generalized protocol based on commonly used methods for determining LSD1 activity and inhibition.
-
Reagents and Buffers:
-
LSD1 enzyme (recombinant)
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, HRP, and Amplex Red.
-
The LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for H3K4me2 Levels
-
Cell Culture and Treatment:
-
Cells (e.g., CCRF-CEM) are cultured under standard conditions.
-
Cells are treated with varying concentrations of the inhibitor or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Cells are harvested and lysed.
-
Histones are extracted from the nuclear fraction, typically using an acid extraction method.
-
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
The signal is detected using a chemiluminescence substrate.
-
Band intensities are quantified to determine the relative change in H3K4me2 levels.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: LSD1 demethylates H3K4me2, leading to gene repression. This compound inhibits LSD1.
Caption: Workflow for characterizing this compound's activity.
Conclusion and Future Directions
This compound has been identified as a potent and selective LSD1 inhibitor in a single comprehensive study. The reported Ki value of 94 nM for LSD1 and its demonstrated ability to increase H3K4me2 levels in a cancer cell line are promising. However, for the scientific community to fully assess the potential of this compound, independent replication of these key experiments is crucial.
Researchers interested in utilizing or further developing this compound are encouraged to:
-
Independently synthesize and verify the structure of the compound.
-
Perform in vitro enzymatic assays to confirm the Ki values for LSD1 and LSD2. It would be beneficial to use multiple assay formats to ensure the robustness of the findings.
-
Evaluate the compound's activity in a broader panel of cancer cell lines to understand its spectrum of efficacy.
-
Conduct detailed mechanistic studies to further elucidate its mode of action and potential off-target effects.
The lack of publicly available, detailed experimental protocols remains a barrier to direct reproducibility. Future publications on this and similar compounds would greatly benefit the research community by including comprehensive supplementary information with step-by-step protocols. This would accelerate the validation and potential clinical translation of promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulrodemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
